Hexahydroramipril
Overview
Description
Hexahydroramipril is a compound with the molecular formula C23H38N2O5 . It has a molecular weight of 422.6 g/mol . It is also known by other synonyms such as Ramipril specified impurity C .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclohexyl group, an ethoxy group, and a cyclopenta[b]pyrrole group . The InChI string and the Canonical SMILES string provide a textual representation of the molecule’s structure .
Scientific Research Applications
1. Pharmacokinetics and Metabolism Hexahydroramipril, as a prodrug of Ramipril, undergoes de-esterification in the liver to form its active metabolite, Ramiprilat. This process is crucial for the drug's effectiveness in treating conditions such as hypertension and congestive heart failure. The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are key to understanding how this compound functions in the body (Meisel, Shamiss, & Rosenthal, 1994).
2. Analytical Methodologies Developing sensitive and accurate methods for analyzing this compound and its metabolites is essential for both clinical and research purposes. Techniques such as liquid chromatography and scintillation spectrometry are used to measure levels of Ramipril and its metabolites in biological samples, contributing significantly to pharmacokinetic studies and therapeutic drug monitoring (Hammer & Brodie, 1967).
3. Clinical Trials and Applications Clinical trials investigating the effects of Ramipril (and by extension this compound, as its prodrug) have shown its efficacy in various conditions. For instance, it has been studied for its potential effects on Alzheimer's disease biomarkers and cardiovascular health. These studies help in understanding the broader therapeutic potential of this compound (Wharton et al., 2012).
4. Impact on Cardiovascular Health Ramipril, the active metabolite of this compound, has been shown to have significant effects on cardiovascular health, including the reduction of atherosclerosis and improvement in blood pressure management. These findings are crucial for the application of this compound in treating cardiovascular diseases (MacMahon et al., 2000).
5. Potential Neuroprotective Effects There is ongoing research into the neuroprotective effects of Ramipril, which may extend to this compound. This includes investigations into its impact on neurodegenerative diseases like Alzheimer's, highlighting the potential for this compound in neurology (Yusuf, 2002).
Mechanism of Action
- Role : ACE is responsible for converting angiotensin I (ATI) to angiotensin II (ATII). ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .
- Ramipril’s effect on the RAAS system impacts various pathways, including:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Future Directions
Biochemical Analysis
Biochemical Properties
Hexahydroramipril interacts with various enzymes and proteins within the body. It is metabolized to ramiprilat in the liver and kidneys . Ramiprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . The interaction of this compound with these enzymes plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Studies have shown that Ramipril, from which this compound is derived, has potent effects on atherosclerosis progression and plaque stabilization as well as on myocardial structure and function . It also improves glucose metabolism . These effects are dose-dependent but largely blood pressure independent .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. As an ACE inhibitor, it works by decreasing renin-angiotensin-aldosterone system activity . This involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Dosage Effects in Animal Models
Animal models play a crucial role in understanding the dosage effects of new drugs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to ramiprilat in the liver and kidneys
Transport and Distribution
It is known that Ramipril rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .
Subcellular Localization
Understanding the subcellular localization of proteins and other biomolecules is crucial for understanding their function .
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h15-20,24H,3-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDFEBRIUVBHFO-JBDAPHQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99742-35-5 | |
Record name | Hexahydroramipril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099742355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEXAHYDRORAMIPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G04V75L6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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